molecular formula C18H14O2 B592917 (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol CAS No. 193892-33-0

(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Cat. No. B592917
CAS RN: 193892-33-0
M. Wt: 262.308
InChI Key: NRNGMUBGJNCBDO-MSOLQXFVSA-N
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Description

“(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol” is a compound that belongs to the chemical family of Phenols . It is purified from the rhizomes of Musa acuminata . The compound appears as a powder .


Molecular Structure Analysis

The molecular formula of this compound is C18H14O2 . Its molecular weight is 262.31 . The IUPAC name is “(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol” and its InChI is InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13 (11-5-2-1-3-6-11)16 (15 (12)14)18 (17)20/h1-10,17-20H/t17-,18+/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Conjugated Organic Polymers

Research on conjugated polymers derived from triple-bond containing building blocks, such as polyacetylenes, poly(p-phenyleneethynylenes), and polydiacetylenes, has shown significant interest due to their electronic and photoconduction properties. These materials are explored for their light-harvesting efficiency and potential applications in optical and electronic devices due to their extraordinary optical and electronic properties (Li & Li, 2008).

Biochemical Production and Purification

The biochemical production and purification of chemicals like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications, focus on the challenges and innovations in downstream processing. These processes are critical for reducing costs and improving the efficiency of microbial production in biotechnology (Xiu & Zeng, 2008).

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in aqueous mediums. This research area explores the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, highlighting the importance of AOPs in environmental remediation (Qutob et al., 2022).

Synthesis of Organic Compounds

The synthesis of organic compounds like 1,3-dihydroxynaphthalene explores various methods, including photocatalytic oxidation and cyclization, demonstrating the versatility and eco-friendly approaches in organic synthesis. Such research underlines the continuous effort in finding efficient and sustainable methods for producing organic compounds (You-lan, 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNGMUBGJNCBDO-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60773122
Record name (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193892-33-0
Record name (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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